molecular formula C24H22N2O4 B2564456 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide CAS No. 921890-59-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2564456
CAS No.: 921890-59-7
M. Wt: 402.45
InChI Key: KOMAIAIQPQVAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene moieties. The 10-ethyl-11-oxo group confers rigidity to the structure, while the 2-(p-tolyloxy)acetamide substituent introduces a lipophilic aromatic ether group. This compound is of interest in medicinal chemistry due to its structural similarity to dopamine receptor antagonists and anti-inflammatory agents . Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and aromatic amines, followed by purification via techniques such as preparative HPLC .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-3-26-20-6-4-5-7-22(20)30-21-13-10-17(14-19(21)24(26)28)25-23(27)15-29-18-11-8-16(2)9-12-18/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMAIAIQPQVAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C24H22N2O5C_{24}H_{22}N_{2}O_{5}, with a molecular weight of 418.449 g/mol. The compound features a complex dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

Compound MIC (mg/ml) Target Organisms
Compound A0.125E. sakazakii
Compound B0.083E. coli
Compound C0.073S. aureus
Compound D0.109K. pneumoniae

These findings suggest that derivatives of the compound may serve as effective agents against multidrug-resistant pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

Case Studies

  • Study on Anticancer Effects : A study published in Science Advances demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine compounds could inhibit angiogenesis and vascular endothelial growth factor (VEGF) signaling pathways, leading to reduced tumor growth in xenograft models .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of similar compounds against resistant strains of bacteria, emphasizing their potential as lead compounds for developing new antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

The 2-(p-tolyloxy)acetamide group distinguishes this compound from analogues bearing other aryl or heteroaryl substituents. Key comparisons include:

Compound Name Substituent on Acetamide Molecular Formula Yield (%) Biological Activity (if reported)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) 4-Fluorophenyl C24H20FN2O4 83 Not specified
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(thiophen-3-yl)acetamide (8g) Thiophen-3-yl C23H19N2O3S 37 Not specified
BT2 (Ethyl carbamate derivative) Carbamic acid ethyl ester C18H17N2O4 Not reported Anti-inflammatory
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in 8c) enhance synthetic yields (83% vs. 37% for thiophene derivatives), suggesting improved stability or reactivity during coupling reactions .
  • Bulkier substituents (e.g., p-tolyloxy) may reduce solubility compared to smaller groups like methoxy but improve membrane permeability due to lipophilicity .

Core Heterocycle Modifications: Oxazepine vs. Thiazepine

Replacing the oxazepine oxygen with sulfur (thiazepine core) alters electronic and conformational properties:

Property Oxazepine Derivatives Thiazepine Derivatives
Synthesis Yield Moderate to high (e.g., 49–83% ) Lower (e.g., 9% for 4-Methoxybenzyl thiazepine )
Reactivity Stable under acidic conditions Prone to oxidation (e.g., 5-oxide formation )
Pharmacological Relevance Anti-inflammatory potential Dopamine D2 receptor antagonism
  • Thiazepine derivatives exhibit enhanced receptor binding in neurological targets due to sulfur’s polarizability, whereas oxazepines may favor anti-inflammatory applications .

Substituent Position and Chirality Effects

  • Positional isomerism : Derivatives with substituents at the 7-position (e.g., compound 8c) vs. 2-position (target compound) may exhibit divergent biological activities due to steric hindrance differences .
  • Chirality : Enantiomer separation via chiral HPLC (e.g., for (R)-58 ) highlights the importance of stereochemistry in optimizing receptor selectivity.

Key Physicochemical Data

Parameter Value/Description
Molecular Weight ~423.45 g/mol
LogP (Predicted) ~3.8 (high lipophilicity)
Solubility Low in aqueous buffers; soluble in DMSO/MeOH

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:

  • Synthesis :
    • Cyclocondensation : Form the dibenzo[b,f][1,4]oxazepin core via cyclization of o-aminophenol derivatives with carbonyl-containing reagents under reflux conditions .
    • Acylation : React the amino group at position 2 of the oxazepine ring with 2-(p-tolyloxy)acetyl chloride in the presence of a base (e.g., triethylamine) .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Characterization :
    • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ethyl group at N10, p-tolyloxyacetamide at C2) .
    • HPLC : Assess purity (>95% recommended for biological assays) .
    • Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) .

Advanced: How to design experiments to investigate its reactivity under varying conditions?

Answer:

  • Nucleophilic Substitution : Test reactivity at the oxazepine’s electron-deficient positions (e.g., C8 or C9) using amines or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Oxidation/Reduction :
    • Oxidize the oxo group at C11 with KMnO₄ to explore stability.
    • Reduce the acetamide moiety selectively using LiAlH₄ (anhydrous THF, 0°C) .
  • pH-Dependent Stability : Monitor degradation via UV-Vis spectroscopy in buffers (pH 2–12) to identify optimal storage conditions .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for N-CH₂), p-tolyloxy aromatic protons (δ ~6.8–7.2 ppm), and oxazepine ring protons .
  • X-ray Crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement of substituents .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the oxo and acetamide groups) .

Advanced: How to resolve contradictions in reported biological activity across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare analogs with varying substituents (e.g., sulfonamide vs. acetamide groups) using in vitro enzyme inhibition assays (e.g., HDAC or kinase targets) .
    • Assess antibacterial activity via MIC assays against Gram-positive/-negative strains to determine substituent effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., HDACs) .

Advanced: What strategies optimize synthetic yield and scalability?

Answer:

  • Catalyst Screening : Use Pd/C or CuI for coupling reactions to reduce side products .
  • Microwave-Assisted Synthesis : Accelerate cyclocondensation steps (e.g., 150°C, 30 min vs. 12-hour reflux) .
  • Flow Chemistry : Scale up acylation steps in continuous reactors to improve reproducibility and throughput .

Basic: How does pH influence the compound’s stability and solubility?

Answer:

  • Stability : The oxazepine ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. Monitor via HPLC .
  • Solubility :
    • Poor aqueous solubility: Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
    • Salt Formation**: React with HCl or sodium bicarbonate to improve solubility in polar solvents .

Advanced: How to elucidate reaction mechanisms for its metabolic or synthetic transformations?

Answer:

  • Isotopic Labeling : Incorporate ¹⁸O or deuterium at key positions (e.g., oxo group) to track metabolic pathways via LC-MS .
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates during oxidation .
  • Computational Studies : Apply DFT calculations (Gaussian 09) to model transition states for nucleophilic attacks .

Advanced: What formulation challenges arise due to its physicochemical properties?

Answer:

  • Crystallinity : Poor crystallinity may complicate solid-state formulation. Use amorphous solid dispersions with polymers (e.g., PVP) .
  • Hygroscopicity : Store under inert atmosphere (N₂) with desiccants to prevent moisture absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.